molecular formula C20H14N2O4 B460781 2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 194282-58-1

2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No. B460781
CAS RN: 194282-58-1
M. Wt: 346.3g/mol
InChI Key: DCECXXVEKNNRNY-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C20H14N2O4 and its molecular weight is 346.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis and Antibacterial Properties

A study demonstrated the green synthesis of pyrano[3,2-b]pyran derivatives, including 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitriles, using a multicomponent reaction catalyzed by nano fluoroapatite doped with Si and Mg. This environmentally friendly method resulted in high yields, short reaction times, and simple workup without the need for toxic solvents or chromatographic purification. The synthesized compounds exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents (Fardad Ostadsharif Memar et al., 2020).

Efficient Synthesis Techniques

Another study focused on the efficient synthesis of 2-amino-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives using SiO2–OSO3H nanoparticles as a catalyst in water, demonstrating an eco-friendly and versatile method for producing these compounds. The catalyst proved to be recoverable and reusable, highlighting the potential for sustainable production methods in organic synthesis (B. Sadeghi et al., 2014).

Antitumor Activity

Research into the synthesis and crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a derivative of the compound , showed distinct inhibition of the proliferation of some cancer cell lines. This indicates the compound's potential application in antitumor studies and the development of anticancer drugs (Ju Liu et al., 2018).

Structural and Optical Properties

The structural and optical properties of certain derivatives of 2-amino-4-(1-naphthyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile were explored for their applications in thin-film fabrication. The findings have implications for the development of materials with specific optical properties, useful in electronics and photovoltaics (H. Zeyada et al., 2016).

Antimicrobial Activity

Synthesis and evaluation of the antimicrobial activity of novel derivatives demonstrated that these compounds possess antimicrobial properties against various pathogens. This research supports the potential use of these derivatives in developing new antimicrobial agents (A. Bedair et al., 2001).

properties

IUPAC Name

2-amino-6-(hydroxymethyl)-4-naphthalen-1-yl-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c21-9-15-17(14-7-3-5-11-4-1-2-6-13(11)14)19-18(26-20(15)22)16(24)8-12(10-23)25-19/h1-8,17,23H,10,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCECXXVEKNNRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C(=C(OC4=C3OC(=CC4=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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